5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
Overview
Description
The compound 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. The synthesis of such compounds is of significant interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one was achieved through a multi-step process involving Williamson synthesis, reductive amination, amine formylation, and cyclization. Starting materials included phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate. The reaction conditions were optimized to improve the yield and purity of the final product .
Molecular Structure Analysis
Although the specific molecular structure analysis of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one is not detailed in the provided papers, similar compounds within the 1,2,4-triazole family have been characterized using various spectroscopic techniques. For instance, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was performed, and the compound was found to crystallize in the triclinic space group with specific unit cell parameters . These techniques could be applied to the compound to deduce its molecular structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives typically include cyclization steps that form the triazole ring. The reactivity of these compounds can be further explored through their ability to undergo various chemical transformations, which can be used to synthesize a wide array of derivatives with different substituents and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be quite diverse. For example, the synthesized compounds in one study were analyzed for their in vitro antioxidant activities, which were compared to standard antioxidants. The lipophilicity of these compounds was investigated using HPLC, and their thermal degradation kinetics were studied using methods like Coats–Redfern and Horowitz–Metzger . These methods could be applied to 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one to determine its properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one has been synthesized through a process involving Williamson synthesis, reductive amination, amine formylation, and cyclization, starting from components like phenol, chloroacetonitrile, and hydrazine hydrate (Dongyue Xin, 2003).
Applications in Metal Complexes
- The compound has been utilized in the synthesis of Cu(II), Ni(II), and Fe(II) complexes. These complexes were characterized by various analytical techniques, including IR, UV-Vis, and NMR spectroscopy. Their geometrical structures were elucidated using magnetic and spectral data, and ab-initio calculations provided complementary structural information (K. Sancak et al., 2007).
Antimicrobial Applications
- Novel derivatives of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited significant effectiveness against various test microorganisms (H. Bektaş et al., 2007).
Luminescent and Nonlinear Optical Properties
- The compound's photophysical properties, including luminescence and non-linear optical properties, have been investigated. Theoretical calculations suggested its potential use in photophysical applications due to its high first static hyperpolarizability compared to urea (M. Nadeem et al., 2017).
Crystal Structure Analysis
- Studies on the crystal structure of related triazole compounds have provided insights into molecular and crystal arrangements, hydrogen bonding patterns, and tautomeric forms, contributing to a deeper understanding of the structural aspects of these compounds (I. Wawrzycka-Gorczyca & A. Siwek, 2011).
Anticancer Evaluation
- Some derivatives of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one have been synthesized and tested for their anticancer activity. The evaluation against various cancer cell lines demonstrated promising results for certain compounds (O. Bekircan et al., 2008).
properties
IUPAC Name |
3-ethyl-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-11-13-14-12(16)15(11)8-9-17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGRPIYVZOYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)N1CCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275620 | |
Record name | 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
CAS RN |
95885-13-5 | |
Record name | 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95885-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095885135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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